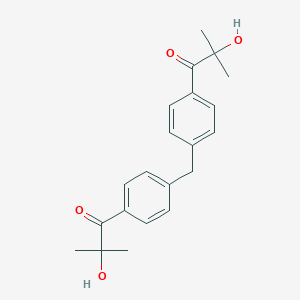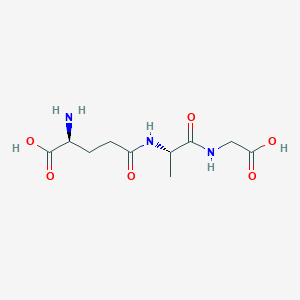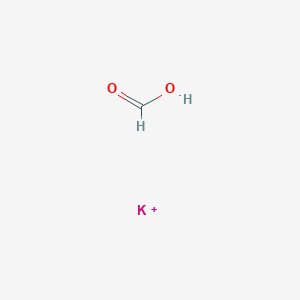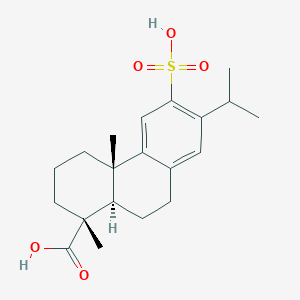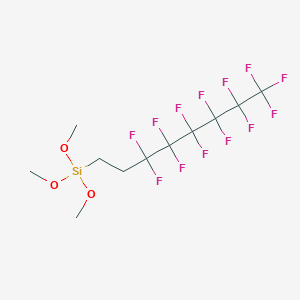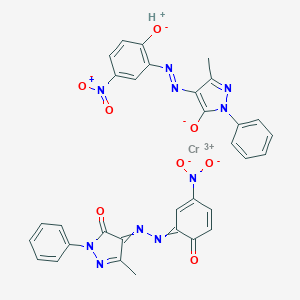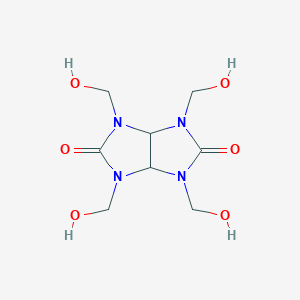
Tetramethylol acetylenediurea
Descripción general
Descripción
Synthesis Analysis
Tetramethylol acetylenediurea does not directly appear in the literature search; however, related compounds such as tetramethylnorbornadiene have been synthesized and used as acetylene equivalents in creating complex organic molecules. These processes often involve multigram-scale preparations and exhibit high reactivity in specific reactions like the Pauson-Khand reaction, indicating the potential methodologies that might be applied to TMAU or its analogs (Reves et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds, such as tetramethyltin and tetramethyllead, has been elucidated through techniques like gas-phase electron diffraction, revealing detailed bond lengths and angles. These studies showcase the precision with which the molecular structure of tetra-substituted compounds can be determined, laying a foundation for understanding TMAU's structure (Nagashima et al., 1973).
Chemical Reactions and Properties
Research on acetylenic compounds, including those involving tetramethyl groups, often focuses on their ability to participate in complex reactions, such as the synthesis of cyclic and polymeric structures. These reactions can demonstrate the versatility and reactivity of the acetylenic bond, indicative of TMAU's potential reactivity and utility in organic synthesis (Shaibakova et al., 2008).
Physical Properties Analysis
The study of similar tetramethyl compounds suggests that TMAU's physical properties could be analyzed through its behavior in different states or phases, as seen in the research on tetramethylammonium compounds. These studies often explore the solubility, phase behavior, and thermal properties that are crucial for practical applications (Dietzel & Jansen, 2001).
Chemical Properties Analysis
Tetramethylol acetylenediurea, by virtue of its structure, is expected to exhibit unique chemical properties, such as reactivity with specific reagents, participation in forming hydrogen bonds, or undergoing specific types of chemical transformations. The chemical properties of acetylenic and tetramethyl compounds, including reactivity patterns and interaction with metals, provide a basis for predicting and understanding the chemical behavior of TMAU (Li & Sevov, 2014).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Energy Storage , specifically in the development of batteries .
Summary of the Application
TA is used as a component in a hydrophilic hyperbranched polyester (poly (tetramethylol acetylenediurea (TA)-CO-succinyl chloride) (PTS)) . This polyester is used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .
Methods of Application
The zinc symmetric battery based on the 2.0 wt.% PTS/ZnSO4 electrolyte showed a long cycle stability . The PTS was firmly adsorbed on the zinc anode surface to form a protective layer .
Results or Outcomes
The battery showed a long cycle stability of more than 2400 h at 1.0 mA·cm−2, which is much longer than that including the blank ZnSO4 electrolyte (140 h) . The capacity retention of the Zn||MnO2 full cells employing the 2.0 wt.% PTS/ZnSO4 electrolyte remained 85% after 100 cycles at 0.2 A·g−1 .
Application in Potassium-ion/Potassium Metal Storage
Specific Scientific Field
This application is in the field of Energy Storage , specifically in Potassium-ion and Potassium Metal Batteries .
Summary of the Application
A Tetramethylol Acetylenediurea derived versatile carbon was developed for use in potassium-ion and potassium metal batteries .
Methods of Application
The carbon was designed with multi-pronged active sites, superior kinetics, and robust stability via unique nanoengineering strategies .
Results or Outcomes
The battery delivered high rate capability, remarkable long-term cycling performance for over 2,400 cycles at 1 A/g, high areal capacity of 2.7 mAh cm−2 at a high mass loading of 8 mg cm−2 and low potassium nucleation overpotential (14.9 mV at 1 mA cm−2) . The potassium-ion full-cell battery pairing with an organic perylene-3,4,9,10-tetracarboxylic dianhydride cathode enabled ultrahigh energy density of 311.8 Wh kg−1 .
Application in Health Hazard Investigation
Specific Scientific Field
This application falls under the field of Occupational Health and Safety , specifically in the Investigation of Health Hazards of Chemical Compounds in the Work Area .
Summary of the Application
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated TA considering all toxicological end points .
Methods of Application
TA was evaluated in the context of its potential health hazards in the work area . The evaluation considered all toxicological end points .
Results or Outcomes
It was found that TA releases formaldehyde in aqueous solution . This could potentially pose a health hazard in workplaces where TA is used .
Safety And Hazards
Direcciones Futuras
Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .
Propiedades
IUPAC Name |
1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLSEIATNSHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063830 | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetramethylol acetylenediurea | |
CAS RN |
5395-50-6 | |
| Record name | Tetramethylolacetylenediurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylolglycoluril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylol acetylenediurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylol acetylenediurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLOLGLYCOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)
